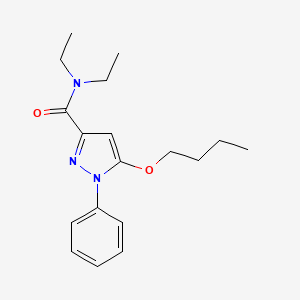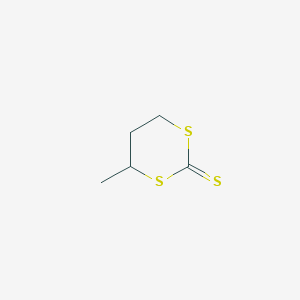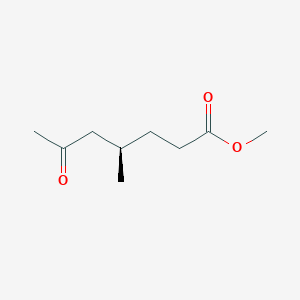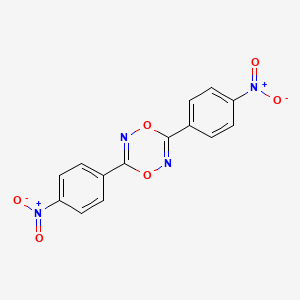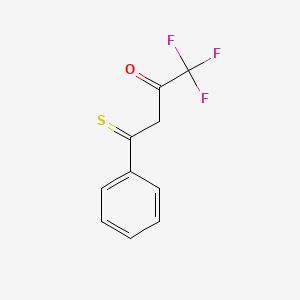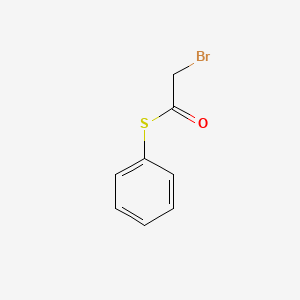
Ethanethioic acid, bromo-, S-phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanethioic acid, bromo-, S-phenyl ester is an organic compound with the molecular formula C8H7BrOS It is a derivative of ethanethioic acid, where the hydrogen atom is replaced by a bromine atom, and the sulfur atom is bonded to a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethanethioic acid, bromo-, S-phenyl ester typically involves the reaction of ethanethioic acid with bromine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions. The general reaction can be represented as follows:
CH3COSH+Br2→CH3COSBr+HBr
In this reaction, ethanethioic acid (CH3COSH) reacts with bromine (Br2) to form ethanethioic acid, bromo- (CH3COSBr) and hydrogen bromide (HBr).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: Ethanethioic acid, bromo-, S-phenyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the ester group can yield thiols or thioethers.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used. The reactions are often conducted at room temperature or slightly elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed. The reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed:
Substitution Reactions: Various substituted ethanethioic acid derivatives.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Thiols and thioethers.
Aplicaciones Científicas De Investigación
Ethanethioic acid, bromo-, S-phenyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfur-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ethanethioic acid, bromo-, S-phenyl ester involves its interaction with molecular targets through its reactive bromine and ester groups. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Additionally, the ester group can participate in hydrolysis and other reactions, leading to the formation of various products. The molecular pathways involved depend on the specific reactions and conditions employed.
Comparación Con Compuestos Similares
Ethanethioic acid, bromo-, S-phenyl ester can be compared with other similar compounds such as:
Ethanethioic acid, S-phenyl ester: Lacks the bromine atom, resulting in different reactivity and applications.
Ethanethioic acid, 2-bromo-, S-ethyl ester: Contains an ethyl group instead of a phenyl group, leading to variations in chemical properties and uses.
Ethanethioic acid, S-(2-methoxyphenyl) ester:
Each of these compounds has unique characteristics that make them suitable for specific applications, highlighting the versatility and importance of ethanethioic acid derivatives in scientific research and industry.
Propiedades
Número CAS |
56377-57-2 |
|---|---|
Fórmula molecular |
C8H7BrOS |
Peso molecular |
231.11 g/mol |
Nombre IUPAC |
S-phenyl 2-bromoethanethioate |
InChI |
InChI=1S/C8H7BrOS/c9-6-8(10)11-7-4-2-1-3-5-7/h1-5H,6H2 |
Clave InChI |
OOMDDXJSPWIRGA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Morpholine, 4-[[(phenylsulfonyl)methyl]sulfonyl]-](/img/structure/B14631241.png)


![2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline](/img/structure/B14631273.png)

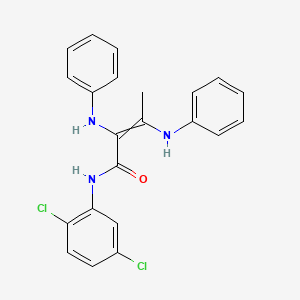

![[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]urea](/img/structure/B14631293.png)
